N-(2-hydroxypropyl)-4-methylbenzamide

Description

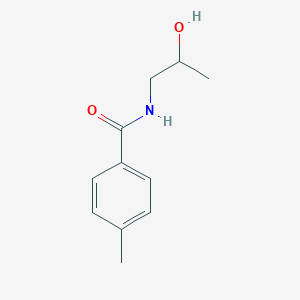

N-(2-hydroxypropyl)-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methyl-substituted benzoyl group linked to a 2-hydroxypropylamine moiety. The hydroxypropyl group may enhance solubility or modulate pharmacokinetic properties, as seen in polymer-drug conjugates like PK1 (). This compound’s structural framework aligns with medicinal chemistry strategies to optimize drug delivery and target engagement.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)-4-methylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-8-3-5-10(6-4-8)11(14)12-7-9(2)13/h3-6,9,13H,7H2,1-2H3,(H,12,14) |

InChI Key |

NHVKSUKFAMAWSE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

HDAC Inhibitors: Compounds 109 and 136

- Structure: Compound 109 ([N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide]) and 136 ([N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide]) share the 4-methylbenzamide core but differ in substituents on the phenylamino group .

- Activity :

- Key Insight : The 4-methylbenzamide scaffold is critical for HDAC binding, but substituent modifications significantly alter potency and selectivity.

KSP Inhibitor: Ispinesib

- Structure: Ispinesib ([N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide]) incorporates a 4-methylbenzamide group linked to a quinazolinone scaffold .

- Activity :

- Key Insight: The 4-methylbenzamide moiety contributes to KSP binding, but additional structural complexity (e.g., quinazolinone) enhances target affinity.

Structural Isomer: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide group and a branched hydroxyalkyl chain, differing from the 4-methyl substitution in the target compound .

- Applications : Functions as an N,O-bidentate ligand in metal-catalyzed C–H functionalization due to its directing group .

- Key Insight : Substitution position (3- vs. 4-methyl) alters electronic properties and applications, favoring catalysis over biological activity.

Procarbazine Analogs

- Structure: N-isopropyl-4-(2-methylhydrazinomethyl)benzamide (procarbazine) includes a hydrazinomethyl group attached to the benzamide core .

- Activity : Used as an alkylating agent in cancer therapy, contrasting with HDAC/KSP inhibitors .

- Key Insight : Hydrazine derivatives expand therapeutic utility but introduce distinct toxicity profiles compared to hydroxypropyl-substituted benzamides.

Multicomponent Reaction Product

- Structure: [N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide] features a 4-methylbenzamide group with a chloroaromatic substituent .

- Synthesis : Produced via a three-component reaction, yielding a polar compound (melting point: 142.9–143.4°C) .

- Key Insight : Complex substituents increase molecular weight and polarity, impacting solubility and pharmacokinetics.

Data Tables

Table 2: Physical Properties of Benzamide Derivatives

Key Findings and Implications

Substituent Position Matters : 4-Methylbenzamide derivatives (e.g., HDAC/KSP inhibitors) prioritize biological activity, while 3-methyl isomers favor catalytic applications .

Hydroxypropyl Group : Enhances solubility and pharmacokinetics, as inferred from PK1’s prolonged elimination half-life (93 hours) compared to free drugs .

Structural Complexity: Addition of quinazolinone (Ispinesib) or hydrazine (procarbazine) groups diversifies mechanisms but introduces trade-offs in toxicity and synthesis complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.